

# succinate receptor (SUCNR1/GPR91) discovery and function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Succinate |           |  |  |  |
| Cat. No.:            | B1194679  | Get Quote |  |  |  |

An In-depth Technical Guide to the **Succinate** Receptor (SUCNR1/GPR91): Discovery and Function

Audience: Researchers, scientists, and drug development professionals.

### Introduction

The **succinate** receptor 1 (SUCNR1), formerly known as G protein-coupled receptor 91 (GPR91), is a Class A G protein-coupled receptor (GPCR) that has emerged as a critical sensor of metabolic stress.[1][2] **Succinate**, a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, is its endogenous ligand.[1][3] Under normal physiological conditions, **succinate**'s role is primarily intracellular. However, during states of metabolic stress such as hypoxia, ischemia, or inflammation, **succinate** accumulates and is released into the extracellular space.[4][5][6] Extracellular **succinate** then acts as a signaling molecule, or "alarmin," by activating SUCNR1, thereby modulating a wide array of physiological and pathological processes.[1][4]

The receptor was first identified as an orphan receptor, GPR91, in 2001 through an expressed sequence tag data mining strategy.[4][7] A landmark 2004 study de-orphanized the receptor by identifying **succinate** as its specific ligand, leading to its renaming as SUCNR1.[4][7] This discovery established a direct link between cellular metabolism and GPCR signaling, opening new avenues for research into metabolic diseases, inflammation, and hypertension.[8][9] SUCNR1 is expressed in various tissues and cell types, including the kidneys, liver, adipose



tissue, retina, hematopoietic progenitor cells, and immune cells like macrophages and dendritic cells.[2][3][7]

# **Signaling Pathways**

SUCNR1 is a pleiotropic receptor, capable of coupling to multiple G protein families, primarily the Gq/11 and Gi/o pathways.[2][5][10] The specific pathway activated is often dependent on the cell type and the concentration of **succinate**.[5]

# **Gq/11-Mediated Pathway**

Activation of the Gq/11 pathway is a prominent signaling cascade for SUCNR1.[10][11] Upon **succinate** binding, the Gαq subunit activates phospholipase Cβ (PLCβ).[5][11] PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²+) into the cytosol.[5][11] The subsequent increase in intracellular calcium, along with DAG, activates various isoforms of protein kinase C (PKC), which phosphorylate downstream targets to elicit cellular responses like cytokine production and cell migration.[5]



Click to download full resolution via product page

Caption: SUCNR1 Gg/11-mediated signaling pathway.



### **Gi/o-Mediated Pathway**

In addition to Gq coupling, SUCNR1 can also signal through the pertussis toxin-sensitive Gi/o pathway.[10] When activated, the Gαi subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[4] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors. In some cell types, such as human platelets, this Gi-mediated decrease in cAMP is a key part of the cellular response.[4] The Gβγ subunits released upon Gi activation can also independently trigger other signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]



Click to download full resolution via product page

Caption: SUCNR1 Gi/o-mediated signaling pathway.

# Physiological and Pathophysiological Roles

SUCNR1 activation is implicated in a wide range of (patho)physiological conditions, acting as a sensor for local metabolic stress.[1][4]

 Hypertension and Renal Function: SUCNR1 plays a significant role in blood pressure regulation. In the kidney, elevated glucose or ischemic conditions lead to succinate accumulation, which activates SUCNR1 on the renal endothelium.[12] This triggers a



signaling cascade involving nitric oxide and prostaglandin E2, ultimately causing the release of renin from juxtaglomerular cells.[7][12] The resulting activation of the renin-angiotensin system (RAS) leads to an increase in blood pressure, linking metabolic dysfunction directly to hypertension.[4][7][13]

- Inflammation and Immunity: Succinate acts as a pro-inflammatory signal by activating SUCNR1 on various immune cells.[6] For instance, it serves as a chemoattractant for immature dendritic cells and modulates the function of macrophages.[7][14] In macrophages, SUCNR1 signaling can enhance the production of pro-inflammatory cytokines like IL-1β, contributing to inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[8][15]
- Retinal Angiogenesis: In the retina, ischemic conditions (retinopathy) lead to a pathological increase in succinate levels.[4] This activates SUCNR1 on retinal ganglion cells, promoting the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF), which drives abnormal blood vessel growth—a hallmark of diabetic retinopathy and agerelated macular degeneration.[4][7][10]
- Platelet Aggregation: SUCNR1 is highly expressed in human platelets.[4] Its activation by
  succinate can enhance platelet aggregation, suggesting a role in thrombosis, particularly in
  metabolic disease states where circulating succinate levels may be elevated.[4][16]
- Cardiac Hypertrophy: The receptor is expressed in cardiomyocytes, where its activation can
  trigger hypertrophic gene expression through the ERK1/2 pathway.[4] This suggests that
  SUCNR1 may contribute directly to cardiac remodeling and hypertrophy in addition to its
  indirect effects via hypertension.[4]

# **Quantitative Data**

The following tables summarize key quantitative data related to SUCNR1 activation and expression.

### **Table 1: Ligand Affinity and Potency at SUCNR1**



| Compound                             | Assay Type                               | Species | EC50 / IC50 /<br>K_d              | Reference |
|--------------------------------------|------------------------------------------|---------|-----------------------------------|-----------|
| Succinate                            | cAMP Inhibition                          | Human   | 29 μM (pEC <sub>50</sub> = 4.54)  | [16]      |
| Succinate                            | Calcium<br>Mobilization                  | Human   | 17-56 μΜ                          | [17]      |
| cis-<br>Epoxysuccinic<br>acid (cESA) | cAMP Inhibition                          | Human   | 2.7 μM (pEC <sub>50</sub> = 5.57) | [16]      |
| Maleate                              | Calcium<br>Mobilization                  | Human   | Lower potency than succinate      | [17]      |
| CHEMBL215346<br>1 (Antagonist)       | Inhibition of succinate-induced activity | Human   | IC50: 7 nM                        | [18]      |
| CHEMBL479032<br>4 (Antagonist)       | [ <sup>35</sup> S]GTPyS<br>binding       | Human   | IC₅o: 25 nM                       | [18]      |
| CHEMBL539966<br>3                    | Dissociation<br>Constant                 | Human   | K_d: 560 nM                       | [18]      |
| CHEMBL543814<br>0                    | Dissociation<br>Constant                 | Human   | K_d: 990 nM                       | [18]      |

**Table 2: Succinate Concentrations in Biological Fluids** 



| Condition               | Species | Fluid        | Concentration<br>Range                | Reference |
|-------------------------|---------|--------------|---------------------------------------|-----------|
| Healthy                 | Human   | Blood/Plasma | 6.1 μM to 23.5<br>μM                  | [19]      |
| Healthy                 | Human   | Blood/Plasma | 2-30 μΜ                               | [17]      |
| Hypertension (SHR)      | Rat     | Blood        | Elevated vs.                          | [13]      |
| Type 2 Diabetes (db/db) | Mouse   | Blood        | Elevated vs.                          | [13]      |
| Obesity (ob/ob)         | Mouse   | Blood        | Elevated vs.                          | [13]      |
| Hypertension            | Human   | Blood        | No significant elevation vs. controls | [13]      |
| Type 2 Diabetes         | Human   | Blood        | No significant elevation vs. controls | [13]      |

# **Key Experimental Methodologies**

Investigating SUCNR1 function requires robust and specific assays. The methodologies for two common in vitro assays are detailed below.

## **Calcium Mobilization Assay**

This is the primary method for assessing Gq-mediated SUCNR1 activation. The assay measures the transient increase in intracellular calcium concentration following receptor stimulation.[11]

Principle: Cells expressing SUCNR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[11][20] When **succinate** or an agonist binds to the receptor, the Gq pathway is activated, leading to IP3-mediated calcium release from the endoplasmic reticulum.



[11] The dye binds to the released Ca<sup>2+</sup>, causing a significant increase in its fluorescence intensity, which is measured over time using a fluorometer, such as a FlexStation.[11][20][21]

#### **Detailed Protocol:**

- Cell Culture and Plating:
  - Culture HEK293 or CHO-K1 cells stably or transiently expressing human SUCNR1.
  - Seed the cells (e.g., 25,000 to 100,000 cells/well) into black-walled, clear-bottom 96-well plates and incubate overnight to allow for adherence.[20][21]
- Dye Loading:
  - Prepare a loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium 3 Assay dye or Fura-2 AM) in a physiological salt solution (e.g., Krebs or Hank's Balanced Salt Solution) with 20 mM HEPES.[20][21] Probenecid (2.5 mM) may be included to prevent dye leakage from the cells.[21]
  - Aspirate the culture medium from the wells and add 100 μL of the dye loading buffer.
  - Incubate the plate for 30-60 minutes at 37°C in the dark.[21]
- Compound Preparation:
  - Prepare a 5X or 10X stock solution of succinate (agonist) or test compounds (agonists/antagonists) in the assay buffer.
- Fluorescence Measurement:
  - Place the cell plate into a fluorescence microplate reader (e.g., FlexStation II/III).
  - Establish a stable baseline fluorescence reading for approximately 15-20 seconds.
  - Using the instrument's integrated fluidics, add the agonist/compound solution to the wells.
  - Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 1-3 minutes to capture the transient calcium peak.[21]

# Foundational & Exploratory





#### • Data Analysis:

- The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
- For dose-response curves, plot the response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC<sub>50</sub>.





Click to download full resolution via product page

Caption: Experimental workflow for a calcium mobilization assay.



# **cAMP Inhibition Assay**

This assay is used to measure Gi-mediated SUCNR1 activation by quantifying the inhibition of cAMP production.

Principle: Cells expressing SUCNR1 are first stimulated with an agent that raises intracellular cAMP levels, typically forskolin, which directly activates adenylyl cyclase. The cells are then coincubated with a SUCNR1 agonist. If SUCNR1 activates the Gi pathway, it will inhibit adenylyl cyclase, leading to a reduction in the forskolin-induced cAMP accumulation.[4] The amount of cAMP produced is then measured, often using a competitive immunoassay format like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).[14]

#### **Detailed Protocol:**

- Cell Culture:
  - Culture SUCNR1-expressing cells in appropriate flasks or plates until they reach ~80-90% confluency.
- Cell Stimulation:
  - Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase
     (PDE) inhibitor like IBMX or rolipram to prevent cAMP degradation.
  - Aliquot cells into a 96-well plate.
  - Add varying concentrations of the SUCNR1 agonist (e.g., succinate).
  - $\circ$  Add a fixed concentration of forskolin (e.g., 1-10  $\mu$ M) to all wells (except negative controls) to stimulate cAMP production.
  - Incubate for 15-30 minutes at room temperature or 37°C.
- Cell Lysis and cAMP Detection:
  - Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., Cayman Chemical cAMP Select ELISA Kit).[14]



- Perform the competitive immunoassay:
  - Cell lysate (containing cAMP) is added to a plate pre-coated with a capture antibody.
  - A fixed amount of cAMP tracer (e.g., cAMP conjugated to an enzyme or fluorophore) is added.
  - The sample cAMP and the tracer compete for binding to the antibody. The signal from the tracer is inversely proportional to the amount of cAMP in the sample.
- Data Analysis:
  - Generate a standard curve using known concentrations of cAMP.
  - Calculate the cAMP concentration in each sample from the standard curve.
  - Plot the percent inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC<sub>50</sub> for inhibition.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Insight into SUCNR1 (GPR91) structure and function PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. SUCNR1 Wikipedia [en.wikipedia.org]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]
- 8. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 9. GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SUCNR1/GPR91 a potential role in renovascular hypertension | Antibody News: Novus Biologicals [novusbio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Circulating succinate is elevated in rodent models of hypertension and metabolic disease
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 16. Identification and pharmacological characterization of succinate receptor agonists PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BindingDB PrimarySearch\_ki [bindingdb.org]
- 19. Extracellular Succinate: A Physiological Messenger and a Pathological Trigger PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [succinate receptor (SUCNR1/GPR91) discovery and function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194679#succinate-receptor-sucnr1-gpr91discovery-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com